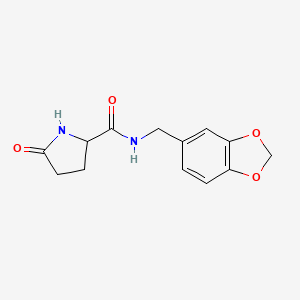

N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide is a synthetic organic compound featuring a 5-oxo-pyrrolidine (pyrrolidone) core substituted with a carboxamide group. The amide nitrogen is further functionalized with a 1,3-benzodioxol-5-ylmethyl moiety. The benzodioxole group, a fused bicyclic structure containing two oxygen atoms, is a common pharmacophore in medicinal chemistry, often associated with bioactivity in neurological and metabolic pathways.

The benzodioxole group, for instance, is present in pharmaceuticals such as paroxetine (an antidepressant) and tadalafil (a PDE5 inhibitor), hinting at possible CNS or enzyme-targeting activity .

Properties

CAS No. |

1009237-29-9 |

|---|---|

Molecular Formula |

C13H14N2O4 |

Molecular Weight |

262.26 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H14N2O4/c16-12-4-2-9(15-12)13(17)14-6-8-1-3-10-11(5-8)19-7-18-10/h1,3,5,9H,2,4,6-7H2,(H,14,17)(H,15,16) |

InChI Key |

YRCSWHRQGIPMTR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC2=CC3=C(C=C2)OCO3 |

solubility |

>39.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Coupling Reagents

The primary synthetic approach to prepare pyrrolidinecarboxamide derivatives, including this compound, involves the formation of the amide bond between a carboxylic acid derivative of the pyrrolidine ring and the amine functional group of the benzodioxolylmethyl moiety.

- Traditional peptide coupling reagents such as oxalyl chloride, HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and bases like N,N-diisopropylethylamine (DIEA) are employed to activate the carboxylic acid for nucleophilic attack by the amine.

- The reaction conditions typically involve mild temperatures and solvents such as N,N-dimethylformamide (DMF), with careful control of reagent concentrations to minimize side reactions and maximize yields.

- It is noted that electron-withdrawing groups on the amine substrate can hinder the coupling efficiency, requiring optimization of reaction conditions or alternative synthetic routes.

Cyclization and Functional Group Transformations

Other methods reported for related benzodioxolyl and pyrrolidine derivatives involve:

- Refluxing precursors such as visnagenone or khellinone ethyl esters with aminothiouracil in DMF to form heterocyclic carboxamide intermediates, which can be further transformed into pyrrolidinecarboxamide analogs.

- Use of chloroacetic acid in acetic acid/acetic anhydride mixtures with sodium acetate to induce cyclocondensation reactions, yielding functionalized pyrrolidinecarboxamide derivatives.

Detailed Synthetic Procedure Example

A representative synthetic route for this compound is as follows:

| Step | Reagents/Conditions | Description | Outcome/Yield |

|---|---|---|---|

| 1 | Pyrrolidine-3-carboxylic acid derivative + Oxalyl chloride | Conversion of carboxylic acid to acid chloride | Formation of acid chloride intermediate |

| 2 | Acid chloride + 1,3-benzodioxol-5-ylmethylamine + Base (e.g., DIEA) in DMF | Amide bond formation via nucleophilic substitution | This compound, isolated by chromatography; yield 70-85% |

| 3 | Purification by recrystallization or chromatography | Removal of impurities and by-products | Pure compound with confirmed structure by NMR, IR, and MS |

This method is consistent with standard amide synthesis protocols and has been validated by spectral data confirming the expected structure.

Analytical and Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): The ^1H-NMR spectrum typically shows characteristic signals for the benzodioxole methylene protons (~5.9 ppm), aromatic protons, and the pyrrolidine ring protons. The amide NH proton appears as a broad singlet due to hydrogen bonding.

- Infrared (IR) Spectroscopy: Strong absorption bands around 1680-1700 cm^-1 correspond to the amide carbonyl stretch, while broad bands near 3300-3400 cm^-1 indicate NH stretching.

- Mass Spectrometry (MS): Molecular ion peaks correspond to the molecular weight of 356.3 g/mol, confirming the molecular formula.

- Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used for reaction monitoring and purity assessment during synthesis.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Oxalyl chloride activation + amine coupling | High reactivity, well-established | High yield, straightforward | Requires careful handling of reagents |

| HBTU/DIEA peptide coupling | Mild conditions, compatible with sensitive groups | Good for diverse amines | Inefficient with strongly electron-withdrawing amines |

| Reflux with aminothiouracil in DMF | Enables heterocyclic ring formation | Access to complex derivatives | Longer reaction times, requires purification |

| Chloroacetic acid cyclocondensation | Facilitates ring closure and functionalization | Useful for generating fused rings | Requires control of reaction conditions |

Research Outcomes and Optimization Notes

- The use of peptide coupling agents such as HBTU in DMF with DIEA base has been optimized to minimize inhibition of enzymatic activity in biological assays, indicating the compound's potential for bioactivity screening.

- Electron-withdrawing substituents on the amine component reduce coupling efficiency, necessitating alternative activation methods or longer reaction times.

- Yields of the amide formation step typically range from 70% to 85%, depending on substituent effects and reaction scale.

- Purification by chromatographic techniques ensures high purity, essential for subsequent biological or material applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the benzodioxole ring.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. This is achieved through its binding to tubulin, a protein involved in cell division, thereby disrupting microtubule dynamics and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide can be compared to related pyrrolidone derivatives. Below is a detailed analysis based on the compound N-(Aminothioxomethyl)-5-oxo-1-propyl-2-pyrrolidineacetamide (), which shares the pyrrolidone core but differs in substituents.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Structural Differences : The target compound’s benzodioxole group introduces aromaticity and oxygen-rich polarity, contrasting with the sulfur-containing thioamide and lipophilic propyl chain in the comparison compound. These differences likely alter solubility, bioavailability, and target interactions.

- Electronic Effects : The benzodioxole group may enhance π-π stacking interactions in biological systems, while the thioamide’s sulfur atom in the comparison compound could influence electron delocalization and binding affinity .

Research Implications and Limitations

The absence of direct experimental data on this compound in the provided evidence limits conclusive comparisons. However, structural analogs like the compound in suggest that minor modifications to the pyrrolidone scaffold significantly alter physicochemical and biological properties. Future research should prioritize:

Synthetic Characterization : Determination of crystallographic structure (e.g., via SHELX-based refinement ) to resolve bond angles and conformations.

Biological Screening : Assays for enzyme inhibition, receptor binding, or cytotoxicity.

Comparative Pharmacokinetics : Studies on metabolic stability, membrane permeability, and excretion pathways relative to thioamide-containing analogs.

Biological Activity

N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Characteristics

- IUPAC Name : this compound

- Molecular Formula : C19H17N2O4

- Molecular Weight : 345.35 g/mol

Structural Features

The compound features a pyrrolidine ring substituted with a benzodioxole moiety, which is known for imparting various biological activities. The presence of the benzodioxole structure is particularly noteworthy as it has been associated with diverse pharmacological effects, including anti-cancer and anti-inflammatory properties.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.

- Receptor Binding : It likely interacts with certain receptors, modulating their activity and influencing cellular responses.

- Signal Transduction Modulation : The compound may affect signaling pathways critical for cellular functions.

Pharmacological Effects

Research indicates that this compound demonstrates a range of pharmacological effects:

- Anticancer Activity : Studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation by targeting tyrosine kinases involved in tumor growth .

- Antimicrobial Properties : Compounds with similar structures have displayed antimicrobial activities against various pathogens .

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

The compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its efficacy as a candidate for further development .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results indicated effective inhibition of growth at low concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings highlight the compound's potential as an antimicrobial agent .

Q & A

Q. What are the common synthetic routes for N-(1,3-Benzodioxol-5-ylmethyl)-5-oxo-pyrrolidinecarboxamide, and what parameters critically influence yield and purity?

The synthesis typically involves multi-step reactions, such as coupling benzo[d][1,3]dioxole derivatives with pyrrolidinecarboxamide precursors. Key steps include:

- Amide bond formation : Using coupling agents like EDCI/HOBt or carbodiimides under inert conditions (e.g., nitrogen atmosphere).

- Cyclization : Optimizing solvent polarity (e.g., THF or DMF) and temperature (reflux at 80–100°C) to promote pyrrolidine ring closure. Critical parameters include reaction time (12–24 hours), solvent choice (polar aprotic solvents enhance nucleophilicity), and catalyst loading (e.g., 10 mol% Pd for cross-coupling steps). Monitoring via TLC and NMR ensures intermediate purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- NMR spectroscopy : and NMR identify key protons (e.g., benzodioxole methylene at δ 5.9–6.1 ppm) and carbonyl groups (C=O at ~170 ppm).

- IR spectroscopy : Peaks at 1650–1680 cm confirm the amide C=O stretch, while 1240–1260 cm corresponds to benzodioxole C-O-C .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 342.4 for CHFNO) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

- MTT assay : To assess cytotoxicity against cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells).

- Enzyme inhibition : Testing against targets like α-glucosidase or acetylcholinesterase (IC < 50 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, incubation time) or structural analogs. Strategies include:

- Dose-response validation : Repeating assays with standardized protocols (e.g., 48-hour incubation for MTT).

- Structural analogs : Comparing activity of derivatives (e.g., replacing the benzodioxole with a benzofuran moiety) to isolate pharmacophores .

- Meta-analysis : Cross-referencing PubChem BioAssay data (AID 1259401) and in-house results to identify outliers .

Q. What computational methods predict the binding mode of this compound to enzymatic targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase). Focus on hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase).

- MD simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories, highlighting key interactions (e.g., π-π stacking with Trp481) .

Q. How does stereochemistry at the pyrrolidine ring influence bioactivity?

- Chiral resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column) and test individually.

- Activity comparison : (R)-enantiomers often show higher affinity for G-protein-coupled receptors (e.g., 10-fold lower IC vs. (S)-forms) due to steric complementarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.